molecular formula C10H10Cl3NO3 B11706703 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

Cat. No.: B11706703
M. Wt: 298.5 g/mol
InChI Key: METZZEQGZIDAEP-UHFFFAOYSA-N
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Description

4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide is a chemical compound with the molecular formula C10H10Cl3NO2 It is characterized by the presence of a methoxy group attached to a benzamide structure, along with a trichloro-hydroxyethyl substituent

Preparation Methods

The synthesis of 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzoic acid and 2,2,2-trichloroethanol.

    Reaction Conditions: The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process.

    Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloro group is replaced by other nucleophiles such as amines or thiols.

    Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzamides.

Scientific Research Applications

4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes and receptors, leading to the modulation of biochemical pathways.

    Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and signal transduction, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

4-Methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide can be compared with other similar compounds:

Properties

Molecular Formula

C10H10Cl3NO3

Molecular Weight

298.5 g/mol

IUPAC Name

4-methoxy-N-(2,2,2-trichloro-1-hydroxyethyl)benzamide

InChI

InChI=1S/C10H10Cl3NO3/c1-17-7-4-2-6(3-5-7)8(15)14-9(16)10(11,12)13/h2-5,9,16H,1H3,(H,14,15)

InChI Key

METZZEQGZIDAEP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)O

Origin of Product

United States

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